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molecular formula C13H11FN2O3 B8333763 2-Fluoro-4-(2-phenylethoxy)-3-nitropyridine

2-Fluoro-4-(2-phenylethoxy)-3-nitropyridine

Cat. No. B8333763
M. Wt: 262.24 g/mol
InChI Key: WQXRKQRDMVQTJG-UHFFFAOYSA-N
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Patent
US07138399B2

Procedure details

2.02 g of 2-fluoro-4-(2-phenylethoxy)-3-nitropyridine (starting material K3) are dissolved in 10 ml of a 5M solution of ammonia in methanol and stirred at ambient temperature for 16 hours. The solvent is distilled off and the residue is chromatographed on silica gel (dichloromethane/petroleum ether 4:1+1% triethylamine). Concentration of the pure fractions and drying in vacuo gives 1.16 g of the title compound as a yellow solid of m.p. 131–132° C. The mass spectrum shows the molecular peak MH+ at 260.0 Da.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([O:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:5]=[CH:4][N:3]=1.[NH3:20]>CO>[NH2:20][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([O:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
FC1=NC=CC(=C1[N+](=O)[O-])OCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (dichloromethane/petroleum ether 4:1+1% triethylamine)
CUSTOM
Type
CUSTOM
Details
Concentration of the pure fractions and drying in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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